molecular formula C3H7ClN4 B1432195 4-Methyl-4H-1,2,4-triazol-3-amine hydrochloride CAS No. 1461658-32-1

4-Methyl-4H-1,2,4-triazol-3-amine hydrochloride

Cat. No.: B1432195
CAS No.: 1461658-32-1
M. Wt: 134.57 g/mol
InChI Key: UWINVSSMBJNKCN-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

4-Methyl-4H-1,2,4-triazol-3-amine hydrochloride plays a significant role in various biochemical reactions. It interacts with a variety of enzymes and proteins, including cytochrome P450 enzymes, which are crucial for drug metabolism. The compound’s triazole ring structure allows it to bind effectively with these enzymes, inhibiting or modifying their activity . Additionally, it has been shown to interact with receptors such as the GABA receptor, influencing neurotransmission and exhibiting potential anxiolytic effects .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways by modulating the activity of kinases and phosphatases, which are essential for signal transduction. This compound can alter gene expression by interacting with transcription factors, leading to changes in cellular metabolism and function . For instance, it has been observed to induce apoptosis in cancer cells by activating caspases and other apoptotic proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their catalytic activity. This binding is often facilitated by hydrogen bonding and hydrophobic interactions between the triazole ring and the enzyme’s amino acid residues . The compound also affects gene expression by binding to DNA or interacting with transcription factors, thereby influencing the transcriptional machinery .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature conditions . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including altered metabolic rates and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with dosage in animal models. At low doses, it exhibits therapeutic effects such as antimicrobial and anticancer activities. At higher doses, it can cause toxic effects, including hepatotoxicity and neurotoxicity . Threshold effects have been observed, where a minimal effective dose is required to achieve the desired therapeutic outcome without adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering the levels of key metabolites in the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It interacts with transporters such as P-glycoprotein, which can influence its cellular uptake and efflux . The compound tends to accumulate in specific tissues, including the liver and brain, where it exerts its biological effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity. It is predominantly found in the cytoplasm and nucleus, where it interacts with various biomolecules . Post-translational modifications and targeting signals direct the compound to specific subcellular compartments, influencing its function and activity .

Chemical Reactions Analysis

4-Methyl-4H-1,2,4-triazol-3-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can be reduced using common reducing agents, leading to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where one of its atoms or groups is replaced by another atom or group.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different triazole derivatives, while substitution reactions can produce various substituted triazoles .

Comparison with Similar Compounds

Properties

IUPAC Name

4-methyl-1,2,4-triazol-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N4.ClH/c1-7-2-5-6-3(7)4;/h2H,1H3,(H2,4,6);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWINVSSMBJNKCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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